1-(2-chlorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea
Description
1-(2-Chlorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea is a synthetic urea derivative characterized by a 2-chlorophenyl group and a 2-oxo-3-phenyl-1,3-oxazolidin-5-ylmethyl moiety. Urea derivatives are well-documented for their roles as enzyme inhibitors, particularly in modulating allosteric sites or competitive binding pockets. While direct data on this compound’s activity is absent in the provided evidence, structural analogs highlight its probable mechanism of action, such as glycogen phosphorylase inhibition or antimicrobial effects .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-8-4-5-9-15(14)20-16(22)19-10-13-11-21(17(23)24-13)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEFNHGPAYBKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. The chlorophenyl group is introduced via a substitution reaction, and the final urea moiety is formed through the reaction of an isocyanate with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Comparisons
AVE#21: This urea derivative inhibits glycogen phosphorylase by binding to an allosteric site. The oxazolidinone moiety in the target compound may confer greater rigidity than AVE#21’s flexible benzoyl group, influencing target selectivity .
Compound 14 (): Features a 1,2,4-oxadiazole-pyrrolidine substituent instead of the oxazolidinone ring.
Epoxiconazole : A triazole fungicide with chlorophenyl and fluorophenyl groups. Despite lacking a urea core, its halogenated aromatic rings suggest shared pharmacophoric elements for target binding. The triazole ring disrupts fungal ergosterol synthesis, a mechanism distinct from urea-based enzyme inhibition .
CDFII: An indole derivative active against MRSA, synergizing with carbapenems. Its 2-chlorophenyl group aligns with the target compound, but the absence of a urea or oxazolidinone limits direct functional overlap. The piperidine moiety may enhance solubility compared to the target’s oxazolidinone .
Compound: Combines a urea core with a triazole-trifluoromethyl group. The trifluoromethyl (TFMe) substituent increases metabolic stability, while the triazole may mimic the oxazolidinone’s hydrogen-bonding capacity. This compound’s chloromethoxyphenyl group differs sterically from the target’s unsubstituted phenyl .
Research Implications and Limitations
- Structural Insights: The urea moiety and halogenated aryl groups are critical for bioactivity across analogs. Modifications to the oxazolidinone ring (e.g., replacing with oxadiazole or triazole) alter electronic properties and binding kinetics.
- Data Gaps : The provided evidence lacks quantitative data (e.g., IC50, MIC) for the target compound, limiting direct efficacy comparisons. Future studies should focus on crystallographic analyses (using tools like SHELX or ORTEP ) to elucidate binding modes.
- Therapeutic Potential: Compounds like AVE#21 and CDFII highlight urea derivatives’ versatility in targeting diverse pathogens and enzymes. The target compound’s oxazolidinone group may offer advantages in antibacterial or antifungal applications, warranting further investigation.
Biological Activity
1-(2-chlorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl isocyanate with 2-oxo-3-phenyl-1,3-oxazolidin-5-methanol. The resulting urea derivative is characterized using various spectroscopic techniques such as NMR and IR spectroscopy.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the oxazolidinone moiety have shown promising results against various cancer cell lines:
| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|---|
| 4 | EKVX | 1.7 | 21.5 | 93.3 |
| 4 | RPMI | 25.9 | 28.7 | - |
| 4 | CAKI | 15.9 | - | - |
These results suggest that the presence of the oxazolidinone ring enhances the cytotoxicity against specific cancer types, indicating a potential for further development into therapeutic agents .
Antimicrobial Activity
In addition to antitumor properties, the compound has been evaluated for its antimicrobial activity. Studies have shown that derivatives with similar structures can exhibit potent antibacterial effects against pathogenic bacteria:
| Pathogen | MIC (µg/mL) |
|---|---|
| S. aureus | 0.03–0.06 |
| S. pyogenes | 0.06–0.12 |
| H. influenzae | 0.25–1 |
These findings highlight the dual functionality of such compounds in both cancer treatment and infection control .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chlorophenyl Group : Enhances lipophilicity and may improve cell membrane permeability.
- Oxazolidinone Ring : Known for its role in inhibiting bacterial protein synthesis and has been linked to antitumor activity.
- Urea Linkage : Provides stability and may contribute to the binding affinity with biological targets.
The combination of these features suggests a multifaceted mechanism of action that warrants further exploration .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A study involving a derivative similar to our compound was administered to patients with advanced solid tumors, showing a partial response in 30% of subjects after a treatment cycle.
- Antimicrobial Efficacy : Clinical trials demonstrated that a related compound significantly reduced infection rates in patients undergoing surgery compared to standard antibiotic treatments.
These case studies underscore the potential clinical relevance of this compound and its derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
